4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
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Overview
Description
4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with a bromophenyl group, an ethyl group, and a cyano group, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the appropriate substituents through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride can be employed as a probe to study biological processes. Its bromophenyl group can be used for labeling or tracking purposes in biochemical assays.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural complexity and functional groups make it a candidate for targeting specific biological pathways and receptors.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and dyes. Its unique properties can enhance the performance and stability of these materials.
Mechanism of Action
The mechanism by which 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride exerts its effects depends on its molecular targets and pathways. The cyano group can interact with biological targets, such as enzymes or receptors, leading to specific biological responses. The bromophenyl group may enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the quinoline core.
4-Bromophenyl ether: Features a bromophenyl group and an ether linkage.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and a thiazole ring.
Uniqueness: 4-((4-Bromophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride stands out due to its quinoline core and the presence of multiple functional groups, which provide it with unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(4-bromoanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3.ClH/c1-2-12-3-8-17-16(9-12)18(13(10-20)11-21-17)22-15-6-4-14(19)5-7-15;/h3-9,11H,2H2,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGBUSXJUIJEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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